molecular formula C9H8BrF3O B032482 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene CAS No. 104395-39-3

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

Cat. No. B032482
M. Wt: 269.06 g/mol
InChI Key: OOCARIDHXMGEMX-UHFFFAOYSA-N
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Patent
US04966987

Procedure details

In a round-bottom flask equipped with reflux condenser, 53.2 g (0.1 mol) [1-(4-methoxyphenyl)-2,2,2-trifluoroethoxy]tris(diethylamino)phosphonium bromide (product from Example 5) were refluxed in 80 ml of methyl isobutyl ketone for 10 minutes. The subsequent distillation gave 22.2 g (83% of yield) of 1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene (b.p. 108° to 110° C./8 mbar).
Name
[1-(4-methoxyphenyl)-2,2,2-trifluoroethoxy]tris(diethylamino)phosphonium bromide
Quantity
53.2 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10](O[P+](N(CC)CC)(N(CC)CC)N(CC)CC)[C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1>C(C(C)=O)C(C)C>[Br:1][CH:10]([C:7]1[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=1)[C:11]([F:14])([F:13])[F:12] |f:0.1|

Inputs

Step One
Name
[1-(4-methoxyphenyl)-2,2,2-trifluoroethoxy]tris(diethylamino)phosphonium bromide
Quantity
53.2 g
Type
reactant
Smiles
[Br-].COC1=CC=C(C=C1)C(C(F)(F)F)O[P+](N(CC)CC)(N(CC)CC)N(CC)CC
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
DISTILLATION
Type
DISTILLATION
Details
The subsequent distillation

Outcomes

Product
Name
Type
product
Smiles
BrC(C(F)(F)F)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.